

Physicochemical properties and structural characterization of Sydonic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sydonic acid*

Cat. No.: *B1659561*

[Get Quote](#)

Sydonic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sydonic acid is a naturally occurring sesquiterpenoid that has garnered significant interest within the scientific community.^[1] Isolated primarily from fungal species such as *Aspergillus sydowii* and *Glonium* sp., this compound has demonstrated a range of biological activities, including antimicrobial and cytotoxic effects.^[1] This technical guide provides a detailed overview of the physicochemical properties, structural characterization, and known biological activities of **Sydonic acid**, intended to serve as a valuable resource for researchers and professionals in drug discovery and development.

Physicochemical Properties

Sydonic acid is a sesquiterpenoid characterized by a benzoic acid backbone. The following table summarizes its key physicochemical properties.

Property	Value	Source
Molecular Formula	C ₁₅ H ₂₂ O ₄	[1] [2]
Molecular Weight	266.33 g/mol	[1] [2]
IUPAC Name	3-hydroxy-4-[(2S)-2-hydroxy-6-methylheptan-2-yl]benzoic acid	[1]
Melting Point	85-86 °C (optically active form); 158-159 °C (racemate)	
Solubility	Soluble in organic solvents such as ethyl acetate and methanol.	
Appearance	Fine needles	

Structural Characterization

The structural elucidation of **Sydonic acid** has been accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data provide a detailed fingerprint of the molecular structure of **Sydonic acid**.

¹H-NMR (400 MHz, CD₃OD)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.43	dd	1.6, 7.9	Aromatic H
7.36	d	1.6	Aromatic H
7.25	d	7.9	Aromatic H
1.94	ddd	4.5, 12.2, 13.7	Aliphatic H
1.77	ddd	4.8, 11.6, 13.7	Aliphatic H
1.59	s		Aliphatic H
1.47	m		Aliphatic H
1.33	m		Aliphatic H
1.18	m		Aliphatic H
1.13	m		Aliphatic H
0.81	d	6.5	Aliphatic H (6H)

^{13}C -NMR (125 MHz, CD_3OD)

Chemical Shift (δ) ppm	Assignment
169.86	Carbonyl C
156.91	Aromatic C
138.00	Aromatic C
131.58	Aromatic C
127.77	Aromatic C
121.50	Aromatic C
118.60	Aromatic C
77.88	Aliphatic C-OH
43.57	Aliphatic C
40.43	Aliphatic C
28.99	Aliphatic C
28.82	Aliphatic C
22.98	Aliphatic C
22.90	Aliphatic C
22.86	Aliphatic C

Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) data further confirms the molecular weight of **Sydonic acid**. The observed ions in positive mode include $[M+H]^+$ at m/z 267.1601 and $[M-OH]^+$ at m/z 249.1488. In negative mode, the $[M-H]^-$ ion is observed at m/z 265.1445. [2]

Experimental Protocols

Isolation and Purification of Sydonic Acid from Glonium sp.

The following provides a general workflow for the isolation and purification of **Sydonic acid** from a fungal culture.

[Click to download full resolution via product page](#)

General workflow for **Sydonic acid** isolation.

Methodology:

- Culturing: *Glonium* sp. is cultured in a suitable liquid broth medium.
- Extraction: The culture broth is extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites, including **Sydonic acid**, into the organic phase.
- Concentration: The organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a solvent system of increasing polarity to separate the different components. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- Crystallization: Fractions containing **Sydonic acid** are pooled, concentrated, and the compound is purified by recrystallization from a suitable solvent, such as benzene, to yield fine needles of pure **Sydonic acid**.

Biological Activity and Signaling Pathways

Sydonic acid has been reported to exhibit several biological activities, including antimicrobial and cytotoxic effects. However, detailed studies elucidating the specific signaling pathways through which **Sydonic acid** exerts these effects are not extensively available in the current scientific literature.

Antimicrobial Activity

While **Sydonic acid** has been noted for its antimicrobial properties, the precise mechanism of action has not been fully characterized. It is hypothesized that, like many phenolic compounds, its antimicrobial activity may stem from its ability to disrupt cell membrane integrity, inhibit essential enzymes, or interfere with nucleic acid and protein synthesis. Further research is required to identify the specific molecular targets and signaling cascades involved.

Cytotoxic Activity

Similarly, the cytotoxic effects of **Sydonic acid** against certain cancer cell lines have been observed, yet the underlying signaling pathways remain to be elucidated. Potential mechanisms could involve the induction of apoptosis, cell cycle arrest, or the inhibition of key protein kinases involved in cancer cell proliferation and survival. Again, more in-depth molecular studies are necessary to map out the specific pathways affected by **Sydonic acid**.

Note: Due to the limited availability of specific data on the signaling pathways of **Sydonic acid** in the reviewed literature, a diagrammatic representation of these pathways cannot be provided at this time.

Conclusion

Sydonic acid represents a promising natural product with potential applications in the development of new therapeutic agents. This guide has summarized the key physicochemical and structural characteristics of **Sydonic acid**, providing a foundational resource for researchers. While its biological activities are of significant interest, further investigation into the specific molecular mechanisms and signaling pathways is crucial to fully understand and exploit its therapeutic potential. Future research should focus on detailed mechanistic studies to unlock the full promise of this intriguing fungal metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical properties and structural characterization of Sydonic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1659561#physicochemical-properties-and-structural-characterization-of-sydonic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com